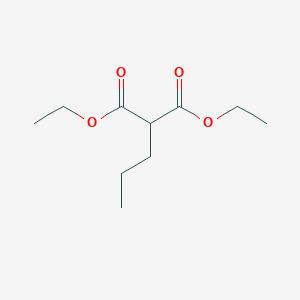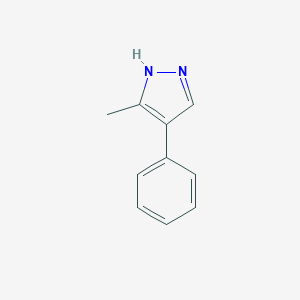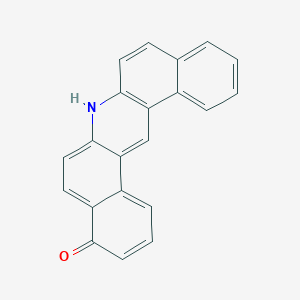
4-Hydroxydibenz(a,j)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxydibenz(a,j)acridine, also known as 4-OH-DBA, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential carcinogenic properties. It is a potent mutagenic compound that has been shown to induce DNA damage and cause mutations in various cell types. Despite its potential hazards, 4-OH-DBA has also been studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
The mechanism of action of 4-Hydroxydibenz(a,j)acridine is complex and not fully understood. It is believed to induce DNA damage through the formation of reactive oxygen species (ROS) and the formation of DNA adducts. These DNA adducts can cause mutations and lead to the development of cancer.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Hydroxydibenz(a,j)acridine are varied and depend on the dose and exposure duration. It has been shown to induce oxidative stress and inflammation in various cell types. It can also cause cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Hydroxydibenz(a,j)acridine in lab experiments is its potent mutagenic properties. This makes it a useful tool for studying the effects of DNA damage and mutations on various cell types. However, its potential hazards and carcinogenic properties make it important to handle with care and take appropriate safety precautions.
List of
Orientations Futures
1. Further studies on the potential therapeutic applications of 4-Hydroxydibenz(a,j)acridine in cancer treatment.
2. Investigation of the molecular mechanisms underlying the mutagenic properties of 4-Hydroxydibenz(a,j)acridine.
3. Development of safer and more efficient synthesis methods for 4-Hydroxydibenz(a,j)acridine.
4. Investigation of the potential effects of 4-Hydroxydibenz(a,j)acridine on other biological processes, such as immune function and metabolism.
5. Exploration of the potential synergistic effects of 4-Hydroxydibenz(a,j)acridine with other cancer treatments, such as chemotherapy and radiation therapy.
6. Investigation of the potential effects of 4-Hydroxydibenz(a,j)acridine on different cancer types and stages.
7. Development of new methods for detecting and quantifying 4-Hydroxydibenz(a,j)acridine in biological samples.
8. Investigation of the potential effects of 4-Hydroxydibenz(a,j)acridine on non-cancerous cells and tissues.
9. Exploration of the potential effects of 4-Hydroxydibenz(a,j)acridine on the environment and human health.
10. Development of new methods for mitigating the potential hazards of 4-Hydroxydibenz(a,j)acridine in industrial and research settings.
Méthodes De Synthèse
The synthesis of 4-Hydroxydibenz(a,j)acridine can be achieved through several methods, including chemical synthesis and microbial metabolism. Chemical synthesis involves the use of various reagents and catalysts to produce the compound. Microbial metabolism, on the other hand, involves the use of bacteria or fungi to produce the compound through biotransformation of other compounds.
Applications De Recherche Scientifique
4-Hydroxydibenz(a,j)acridine has been extensively studied for its potential carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell types, including human lung cells and liver cells. However, recent studies have also shown that 4-Hydroxydibenz(a,j)acridine has potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
Numéro CAS |
105467-67-2 |
|---|---|
Nom du produit |
4-Hydroxydibenz(a,j)acridine |
Formule moléculaire |
C21H13NO |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,9,11,15,17,19,21-decaen-8-one |
InChI |
InChI=1S/C21H13NO/c23-21-7-3-6-15-16(21)9-11-20-18(15)12-17-14-5-2-1-4-13(14)8-10-19(17)22-20/h1-12,22H |
Clé InChI |
KLTMVHPZQSTVBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C5=CC=CC(=O)C5=CC=C4N3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C5=CC=CC(=O)C5=CC=C4N3 |
Synonymes |
4-Hydroxydibenz(a,j)acridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



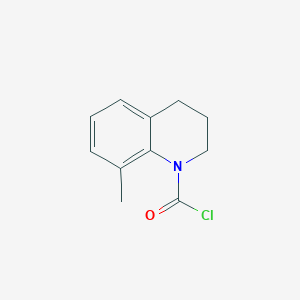
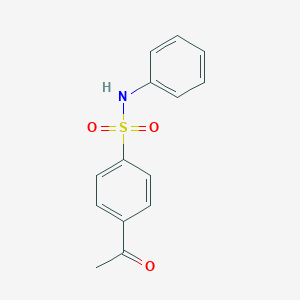
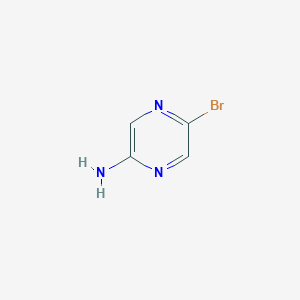
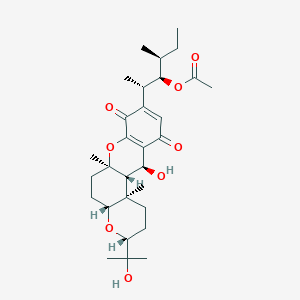
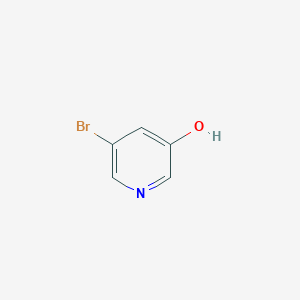
![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)
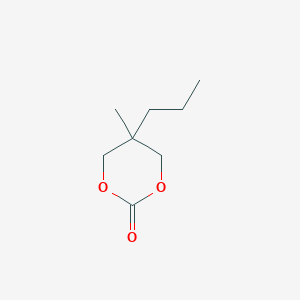
![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
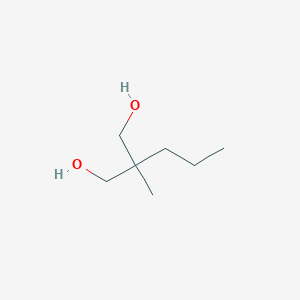
![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)
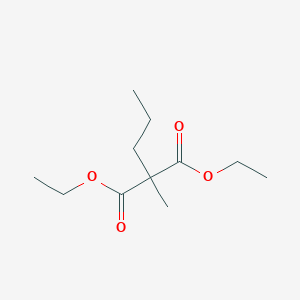
![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)
